Ovalicin, also known as (-)-ovalicin, is a naturally occurring sesquiterpene epoxide primarily isolated from various fungal species, including Pseudorotium ovalis [, ] and Metarhizium anisopliae []. It exhibits a broad spectrum of biological activities, attracting significant scientific interest for its potential therapeutic applications.
Corey's Total Synthesis: The first total synthesis of Ovalicin was reported by E.J. Corey in 1985, starting from commercially available D-ribose []. The key steps in this synthesis involved the use of Sharpless epoxidation, Claisen rearrangement, and ring-closing metathesis to construct the cyclohexane core and install the crucial stereogenic centers.
Barton's Synthesis: Barton's synthesis of Ovalicin relies on epoxyketone 3 as a key intermediate, synthesized from commercially available D-ribose []. Ring-closing metathesis, Rubottom oxidation, and Corey-Chaykovsky epoxidation are the key reactions involved in this synthesis. Subsequent transformations follow Barton's strategy to complete the synthesis.
Synthesis from D-mannose: An alternative approach utilizes D-mannose as the starting material []. The synthesis involves ring-closing metathesis of olefins derived from D-mannose and a regioselective desilylation step to construct the key epoxyketone intermediate.
Diels-Alder Approach: A Diels-Alder strategy has also been employed for the synthesis of Ovalicin, particularly focusing on the endo-selectivity of the reaction to install the desired stereochemistry [].
Synthesis from L-quebrachitol: A chiral total synthesis of (-)-ovalicin and several analogues has been achieved using the naturally occurring cyclitol L-quebrachitol as the starting material [].
Allenic Carbocyclization: The entire carbocyclic skeleton of Ovalicin has been synthesized in a single step via rhodium(I)-catalyzed allenic carbocyclization of an allene-yne precursor []. This methodology enables the construction of the densely functionalized cyclic core with good yields and excellent functional group compatibility.
Covalent Modification of Methionine Aminopeptidase-2 (MetAP2): One of the most significant reactions of Ovalicin is its covalent binding to the active site histidine (His-231) of MetAP2 []. This irreversible modification inhibits the enzymatic activity of MetAP2, leading to its antiangiogenic properties.
Ring-Opening Reactions: The epoxide groups of Ovalicin are susceptible to ring-opening reactions, which have been exploited in various synthetic strategies. For example, a zinc-mediated ring-opening reaction was used to construct the cyclohexane backbone in a concise synthesis of a key intermediate for Fumagillin, TNP-470, and Ovalicin [].
Derivatization: The hydroxyl group in Ovalicin can be readily modified to generate diverse analogues with altered biological activity. For example, a series of Ovalicin derivatives with modified hydroxyl groups have been synthesized and evaluated for their antimicrosporidial activities [].
Ovalicin exerts its biological effects primarily through the inhibition of MetAP2. This enzyme catalyzes the removal of N-terminal methionine residues from nascent polypeptide chains, playing a critical role in protein maturation. By covalently binding to His-231 in the active site of MetAP2, Ovalicin effectively blocks its enzymatic activity, leading to the disruption of protein synthesis and subsequent inhibition of cellular processes such as angiogenesis and cell proliferation [, ].
Antiangiogenic Activity: Ovalicin exhibits potent antiangiogenic activity, making it a promising candidate for the development of anticancer agents [, , ]. Its ability to inhibit MetAP2 leads to the suppression of endothelial cell proliferation and new blood vessel formation, thereby restricting tumor growth and metastasis.
Immunosuppressive Activity: Ovalicin was initially recognized for its immunosuppressive properties, effectively inhibiting lymphocyte proliferation and antibody production [, ]. While its exact mechanism of action in this context is not fully elucidated, it is believed to interfere with protein synthesis and ribosome biogenesis.
Antimicrosporidial Activity: Ovalicin and its derivatives have shown promising activity against microsporidia, a group of obligate intracellular parasites responsible for opportunistic infections in humans and animals [, ]. These compounds target microsporidian MetAP2, highlighting their potential as therapeutic agents for microsporidiosis.
Anti-inflammatory Activity: Recent studies have explored the potential of Ovalicin for treating inflammatory skin conditions like atopic dermatitis [, ]. It has been shown to ameliorate allergy symptoms, reduce mast cell degranulation, and inhibit the production of pro-inflammatory cytokines.
Targeted Protein Degradation: The use of Ovalicin as a warhead in proteolysis targeting chimeras (PROTACs) has emerged as a promising strategy for targeted protein degradation [, , ]. Exploring the use of Ovalicin-based PROTACs for degrading various disease-related proteins holds significant potential for developing novel therapeutic interventions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6